molecular formula C11H9BrO3 B13585651 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione

7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione

Cat. No.: B13585651
M. Wt: 269.09 g/mol
InChI Key: GQBQQBNAPQERKG-UHFFFAOYSA-N
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Description

7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is known for its unique structure, which includes a bromine atom and a dimethyl group attached to a dihydrobenzopyranone core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the bromination of 4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzopyranones, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Scientific Research Applications

7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets. The bromine atom and the dihydrobenzopyranone core play crucial roles in its reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione is unique due to the presence of both a bromine atom and a dimethyl group on the benzopyranone core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

7-bromo-4,4-dimethylisochromene-1,3-dione

InChI

InChI=1S/C11H9BrO3/c1-11(2)8-4-3-6(12)5-7(8)9(13)15-10(11)14/h3-5H,1-2H3

InChI Key

GQBQQBNAPQERKG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(=O)OC1=O)C

Origin of Product

United States

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